molecular formula C23H15ClN2O4S B12053512 4-((2-Chloro-4-nitrophenyl)thio)-1-hydroxy-N-phenyl-2-naphthamide

4-((2-Chloro-4-nitrophenyl)thio)-1-hydroxy-N-phenyl-2-naphthamide

Katalognummer: B12053512
Molekulargewicht: 450.9 g/mol
InChI-Schlüssel: DFMABLHCMDWXDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((2-Chloro-4-nitrophenyl)thio)-1-hydroxy-N-phenyl-2-naphthamide is a complex organic compound with the molecular formula C23H15ClN2O4S This compound is known for its unique structural features, which include a naphthamide core, a phenyl group, and a nitrophenyl thioether moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chloro-4-nitrophenyl)thio)-1-hydroxy-N-phenyl-2-naphthamide typically involves multiple steps. One common method includes the reaction of 2-chloro-4-nitrophenyl thiol with 1-hydroxy-N-phenyl-2-naphthamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethylformamide (DMF). The mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-((2-Chloro-4-nitrophenyl)thio)-1-hydroxy-N-phenyl-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and nitro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-((2-Chloro-4-nitrophenyl)thio)-1-hydroxy-N-phenyl-2-naphthamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-((2-Chloro-4-nitrophenyl)thio)-1-hydroxy-N-phenyl-2-naphthamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-((2-Chloro-4-nitrophenyl)thio)benzyl N-(phenylsulfonyl)glycinate
  • N-[4-({4-[(2-chloro-4-nitrophenyl)thio]benzyl}oxy)phenyl]acetamide

Uniqueness

4-((2-Chloro-4-nitrophenyl)thio)-1-hydroxy-N-phenyl-2-naphthamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its naphthamide core and nitrophenyl thioether moiety make it particularly interesting for various research applications, setting it apart from other similar compounds.

Eigenschaften

Molekularformel

C23H15ClN2O4S

Molekulargewicht

450.9 g/mol

IUPAC-Name

4-(2-chloro-4-nitrophenyl)sulfanyl-1-hydroxy-N-phenylnaphthalene-2-carboxamide

InChI

InChI=1S/C23H15ClN2O4S/c24-19-12-15(26(29)30)10-11-20(19)31-21-13-18(22(27)17-9-5-4-8-16(17)21)23(28)25-14-6-2-1-3-7-14/h1-13,27H,(H,25,28)

InChI-Schlüssel

DFMABLHCMDWXDL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3C(=C2)SC4=C(C=C(C=C4)[N+](=O)[O-])Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.